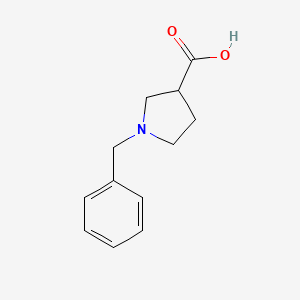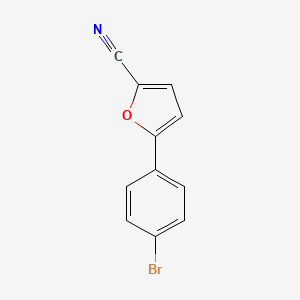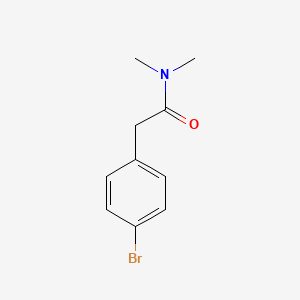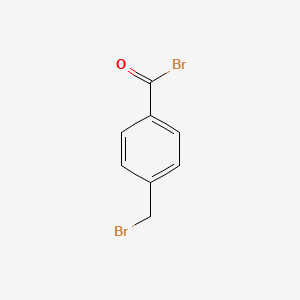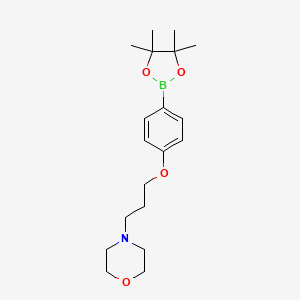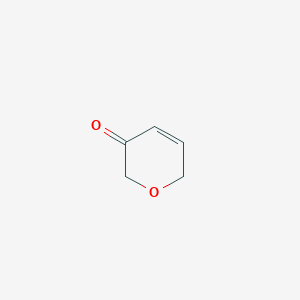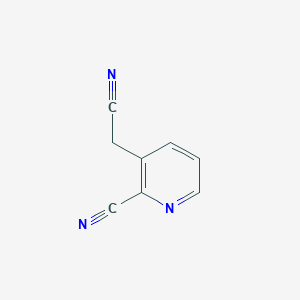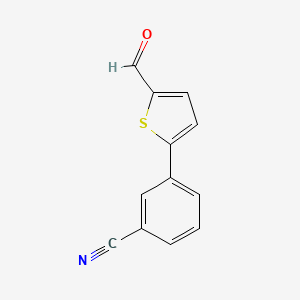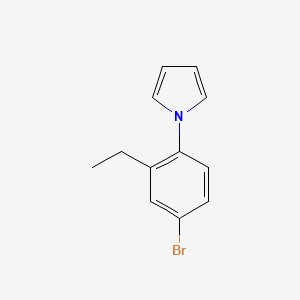
1-(4-bromo-2-ethylphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-2-ethylphenyl)-1H-pyrrole (BEPP) is a heterocyclic compound that is used in various scientific research applications. BEPP is a member of the pyrrole family of compounds, which are cyclic compounds that contain five-membered rings of carbon and nitrogen atoms. BEPP is a versatile compound that can be used in a variety of research applications, including organic synthesis, material science, and drug discovery.
Aplicaciones Científicas De Investigación
Glycolic Acid Oxidase Inhibition
Research on derivatives of 1H-pyrrole, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, has shown potential in inhibiting glycolic acid oxidase (GAO). These compounds are particularly potent when they possess large lipophilic 4-substituents. This inhibition could have implications in metabolic studies and potentially in therapeutic applications (Rooney et al., 1983).
Photoluminescent Materials
The synthesis and characterization of polymers containing pyrrole derivatives have been explored. These polymers exhibit strong fluorescence and are soluble in common organic solvents, which could be significant in developing new materials for electronic applications (Zhang & Tieke, 2008).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their potential in inhibiting the corrosion of carbon steel in acidic environments. This research could be critical in developing more efficient corrosion inhibitors for industrial applications (Zarrouk et al., 2015).
Catalysis in Chemical Reactions
Studies have shown that pyrrole derivatives can be used in the synthesis of various compounds, including their application as catalysts in Suzuki-type C−C coupling reactions. This has implications for synthetic chemistry, particularly in the efficient synthesis of complex molecules (Mazet & Gade, 2001).
Solubility and Solvent Effects
Research into the solubility of pyrrole derivatives like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been conducted. Understanding these solubility properties is essential for their application in pharmaceuticals and material science (Li et al., 2019).
Propiedades
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBNZKXHQWKTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

